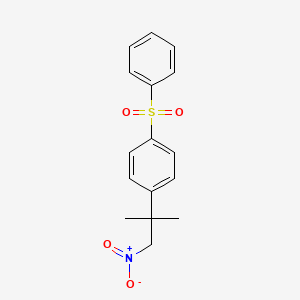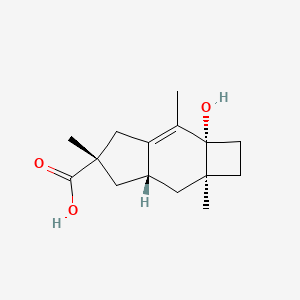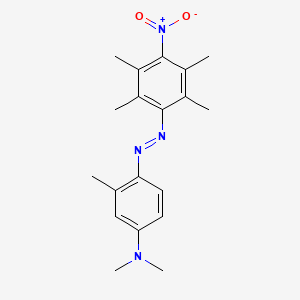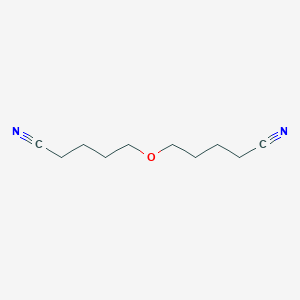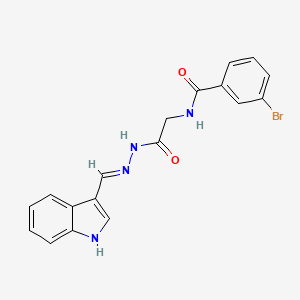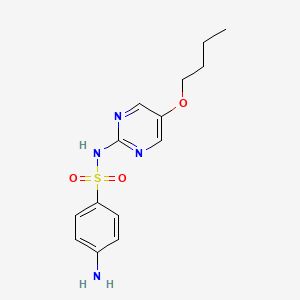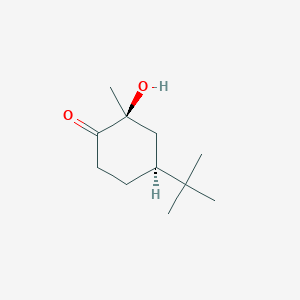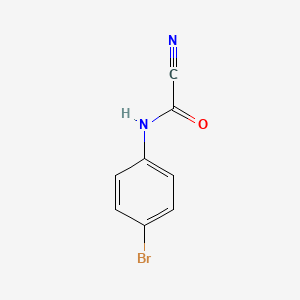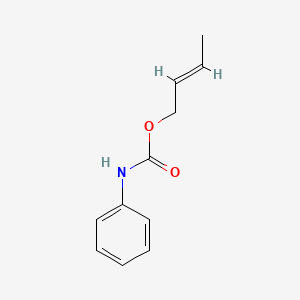
2-Butenyl N-phenylcarbamate
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
2-Butenyl N-phenylcarbamate is an organic compound with the molecular formula C11H13NO2 and a molecular weight of 191.23 g/mol It is a member of the carbamate family, which are esters of carbamic acid
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 2-Butenyl N-phenylcarbamate can be achieved through several methods. One common approach involves the reaction of phenyl isocyanate with 2-buten-1-ol under controlled conditions. The reaction typically requires a catalyst and is carried out in an inert atmosphere to prevent unwanted side reactions .
Industrial Production Methods
Industrial production of this compound often involves the use of phosgene-free methods to ensure safety and environmental compliance. One such method includes the reaction of phenyl isocyanate with 2-buten-1-ol in the presence of a suitable catalyst, such as indium triflate, to yield the desired carbamate .
Analyse Des Réactions Chimiques
Types of Reactions
2-Butenyl N-phenylcarbamate undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized to form corresponding oxides.
Reduction: Reduction reactions can convert it into amines or other reduced forms.
Substitution: It can undergo nucleophilic substitution reactions, where the butenyl or phenyl group is replaced by other nucleophiles.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are frequently used.
Substitution: Nucleophiles like amines, alcohols, and thiols can be used under mild to moderate conditions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxides, while reduction can produce amines .
Applications De Recherche Scientifique
2-Butenyl N-phenylcarbamate has a wide range of applications in scientific research:
Chemistry: It is used as an intermediate in the synthesis of various organic compounds.
Biology: It serves as a tool for studying enzyme inhibition and protein interactions.
Industry: It is utilized in the production of agrochemicals and other industrial chemicals
Mécanisme D'action
The mechanism of action of 2-Butenyl N-phenylcarbamate involves its interaction with specific molecular targets. It is known to inhibit the assembly of microtubules by binding to β-tubulin, a protein essential for cell division. This inhibition disrupts the normal function of microtubules, leading to cell cycle arrest and apoptosis . The compound’s ability to bind to β-tubulin makes it a valuable tool in cancer research and the development of anti-cancer drugs .
Comparaison Avec Des Composés Similaires
Similar Compounds
- Phenyl N-phenylcarbamate
- Methyl N-phenylcarbamate
- Ethyl N-phenylcarbamate
Uniqueness
2-Butenyl N-phenylcarbamate is unique due to its specific butenyl group, which imparts distinct chemical properties and reactivity compared to other carbamates. This uniqueness makes it particularly valuable in specialized applications where other carbamates may not be suitable .
Propriétés
Numéro CAS |
18992-91-1 |
|---|---|
Formule moléculaire |
C11H13NO2 |
Poids moléculaire |
191.23 g/mol |
Nom IUPAC |
[(E)-but-2-enyl] N-phenylcarbamate |
InChI |
InChI=1S/C11H13NO2/c1-2-3-9-14-11(13)12-10-7-5-4-6-8-10/h2-8H,9H2,1H3,(H,12,13)/b3-2+ |
Clé InChI |
XSKLUNLMKNMXFF-NSCUHMNNSA-N |
SMILES isomérique |
C/C=C/COC(=O)NC1=CC=CC=C1 |
SMILES canonique |
CC=CCOC(=O)NC1=CC=CC=C1 |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


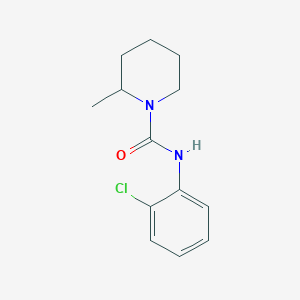
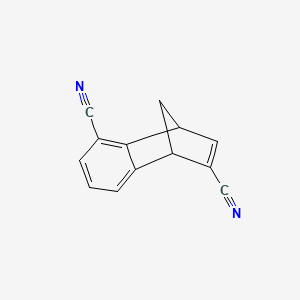
![1-{(E)-[(pyridin-3-ylmethyl)imino]methyl}naphthalen-2-ol](/img/structure/B15074786.png)
![1-(Benzenesulfonyl)-4-{2-[(6-methylhept-5-EN-2-YL)oxy]ethoxy}benzene](/img/structure/B15074792.png)
